1,2,3,5-Tetrachlorobenzene

Descripción

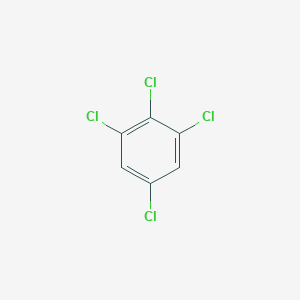

This compound is a tetrachlorobenzene carrying chloro groups at positions 1, 2, 3 and 5.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYNWJQFTJXIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026089 | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO] | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 246 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

634-90-2, 63697-21-2 | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,5-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I27N186CIN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

122 to 126 °F (NTP, 1992), 51 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,5-Tetrachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,5-tetrachlorobenzene. Due to the limited availability of a direct, detailed synthetic protocol for this specific isomer, this document outlines a proposed synthetic pathway based on well-established chemical transformations. The guide includes detailed, albeit inferred, experimental protocols, a summary of physicochemical and spectroscopic data in structured tables, and visualizations of the chemical synthesis and experimental workflows.

Introduction

This compound is a polychlorinated aromatic hydrocarbon.[1] Like its isomers, it is a solid at room temperature and exhibits low solubility in water but is soluble in various organic solvents.[2][3] Its synthesis and characterization are of interest for research in environmental science, toxicology, and as a potential intermediate in the synthesis of more complex molecules.

Proposed Synthesis Pathway

A plausible and efficient route for the synthesis of this compound involves a two-step process:

-

Synthesis of the precursor, 2,3,5-trichloroaniline.

-

Conversion of 2,3,5-trichloroaniline to this compound via the Sandmeyer reaction.

This pathway is advantageous as the Sandmeyer reaction is a reliable method for the introduction of a chloro group onto an aromatic ring by replacing an amino group.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,5-Tetrachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrachlorobenzene is a synthetic organochlorine compound belonging to the family of chlorinated benzenes. Its chemical structure consists of a benzene ring substituted with four chlorine atoms at positions 1, 2, 3, and 5. This arrangement of chlorine atoms imparts specific physical and chemical properties that influence its environmental fate, biological activity, and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 634-90-2 |

| Molecular Formula | C₆H₂Cl₄ |

| Molecular Weight | 215.89 g/mol [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)Cl)Cl |

| InChI Key | QZYNWJQFTJXIRN-UHFFFAOYSA-N |

Physical Properties

The physical state and behavior of this compound under various conditions are critical for its handling, storage, and understanding its environmental distribution.

Summary of Physical Properties

| Property | Value | Temperature (°C) | Pressure |

| Physical State | White to off-white crystalline solid[1][2] | Room Temperature | Atmospheric |

| Melting Point | 54.5 °C[3][4] | - | Atmospheric |

| Boiling Point | 246 °C[1][3] | - | 760 mmHg |

| Density | 1.858 g/cm³[1] | 25 | - |

| Vapor Pressure | 0.07 mmHg[1] | 25 | - |

| Water Solubility | 4.016 mg/L[2][3] | 25 | - |

| Octanol-Water Partition Coefficient (log Kow) | 4.66[1] | - | - |

| Henry's Law Constant | 1.6 x 10⁻³ atm·m³/mol[5] | 25 | - |

Experimental Protocols for Determining Physical Properties

Principle: This method involves heating a small sample of the substance in a capillary tube and observing the temperature range over which it melts.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., Thiele tube with heating oil or a melting point apparatus).

-

The bath is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

-

A small quantity of this compound is placed in a distillation flask.

-

The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined.[6]

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD).

Principle: This method measures the rate of effusion of a substance's vapor through a small orifice in a Knudsen cell under vacuum. The vapor pressure is then calculated from this rate.

Procedure:

-

A sample of this compound is placed in a Knudsen effusion cell, which has a small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss due to effusion of the vapor through the orifice is measured over time using a microbalance.

-

The vapor pressure is calculated using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molecular weight of the substance.

Principle: The shake flask method involves dissolving the test substance in a two-phase system of n-octanol and water and measuring its concentration in each phase after equilibrium has been reached.[4][7]

Procedure:

-

Equal volumes of n-octanol (presaturated with water) and water (presaturated with n-octanol) are placed in a flask.

-

A known amount of this compound is added to the flask.

-

The flask is securely sealed and shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to separate the octanol and water phases.

-

The concentration of this compound in each phase is determined by a suitable analytical method (e.g., GC-ECD).

-

The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Chemical Properties

The chemical reactivity and stability of this compound are determined by the chlorinated aromatic ring structure.

Reactivity and Stability

-

Stability: this compound is a stable compound under normal conditions.

-

Reactivity: It is generally unreactive towards many common reagents but can undergo reactions under specific conditions.

-

Incompatibilities: Incompatible with strong oxidizing agents.[1]

Metabolism

In biological systems, this compound can undergo metabolic transformations. Studies in squirrel monkeys have shown that it can be metabolized to various tetrachlorophenols.

Caption: Metabolic pathway of this compound in rabbits.

Experimental Workflows

Acute Oral Toxicity Assessment (OECD 423)

The following diagram illustrates a typical workflow for assessing the acute oral toxicity of a chemical like this compound, following the OECD 423 guideline (Acute Toxic Class Method).[2]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vliz.be [vliz.be]

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,3,5-Tetrachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,3,5-tetrachlorobenzene. The information is curated for researchers and scientists involved in environmental risk assessment and drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. It is a solid, colorless, crystalline substance with low water solubility and a tendency to partition into organic matter. These characteristics influence its distribution and persistence in various environmental compartments. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄ | |

| Molecular Weight | 215.9 g/mol | |

| Melting Point | 54.5 °C | |

| Boiling Point | 246 °C | |

| Water Solubility | 0.34 - 4.016 mg/L at 25 °C | |

| Vapor Pressure | 9.8 Pa (0.07 mmHg) at 25 °C | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.66 | |

| Henry's Law Constant | 1.6 x 10⁻³ atm·m³/mol at 25 °C | |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 3.5 - 6.0 | |

| Bioconcentration Factor (BCF) - Fish | 1,800 - 3,600 | |

| Atmospheric Half-Life (vs. OH radicals) | ~80 days (estimated) | |

| Soil Half-Life | 28 - 417 days (estimated for tetrachlorobenzenes) |

Environmental Fate and Transport

The environmental fate of this compound is characterized by its persistence and distribution across air, water, and soil. Due to its semi-volatile nature, it can undergo long-range atmospheric transport. Once deposited, its strong adsorption to organic matter limits its mobility in soil and sediment, leading to long-term contamination of these compartments.

Abiotic Degradation

Abiotic degradation of this compound occurs primarily through photolysis and reaction with hydroxyl radicals in the atmosphere. In water, photodegradation can occur, although the rates are influenced by the presence of photosensitizers. The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 80 days. Hydrolysis is not a significant degradation pathway for this compound due to the stability of the carbon-chlorine bonds on the aromatic ring.

Biotic Degradation

The biodegradation of this compound is generally a slow process. Its highly chlorinated and symmetric structure makes it resistant to microbial attack. Some studies suggest that certain isomers of tetrachlorobenzene can be aerobically degraded by specialized microorganisms, often through dioxygenase-initiated pathways. However, this compound, along with other highly chlorinated benzenes, is often recalcitrant to attack by bacterial dioxygenases due to steric hindrance. Under anaerobic conditions, reductive dechlorination may occur, but this process is also typically slow.

Transport and Partitioning

The transport and partitioning of this compound are governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient (Log Kow of 4.66) indicate a strong tendency to sorb to organic matter in soil and sediment. This is further supported by its high organic carbon-water partition coefficient (Log Koc of 3.5 - 6.0), which suggests low mobility in soil.

Volatilization from water bodies and moist soil surfaces is a significant transport mechanism, driven by its Henry's Law constant. In the atmosphere, it can be transported over long distances before being deposited back to terrestrial and aquatic environments.

Bioaccumulation

With a bioconcentration factor (BCF) in fish ranging from 1,800 to 3,600, this compound has a high potential for bioaccumulation in aquatic organisms. This means that the chemical can accumulate in the tissues of organisms at concentrations much higher than in the surrounding water, posing a risk to higher trophic levels through the food chain.

Experimental Protocols

The following sections detail the standardized methodologies for determining the key environmental fate and transport parameters of this compound, primarily based on the OECD Guidelines for the Testing of Chemicals.

Physicochemical Properties

Water Solubility (OECD Guideline 105: Water Solubility)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.

-

Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

Flask Method: A known amount of the test substance is added to a flask containing a known volume of water. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of any undissolved material.

Octanol-Water Partition Coefficient (OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method)

This method determines the Log Kow value, which is a measure of a chemical's lipophilicity.

-

Preparation: n-octanol and water are mutually saturated before the experiment.

-

Procedure: A small amount of the test substance is dissolved in either n-octanol or water. A known volume of this solution is then mixed with a known volume of the other solvent in a vessel.

-

Equilibration: The vessel is shaken at a constant temperature until equilibrium is reached.

-

Analysis: The concentrations of the test substance in both the n-octanol and water phases are measured. The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

Vapor Pressure (OECD Guideline 104: Vapour Pressure)

Several methods can be used to determine the vapor pressure of a substance, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.

-

Dynamic Method: A carrier gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined.

-

Static Method: The pressure exerted by the vapor in equilibrium with the substance is measured directly in a closed system.

Degradation

Abiotic Degradation: Phototransformation in Water (OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis)

This guideline outlines a procedure to determine the potential for direct photodegradation of a chemical in water.

-

Sample Preparation: A solution of the test substance in purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Analysis: The concentration of the test substance is measured in both the irradiated and dark control samples at various time intervals.

-

Data Analysis: The rate of degradation is determined, and the phototransformation half-life is calculated.

Biotic Degradation: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Soil Selection: Representative agricultural soils are used.

-

Test Setup: Radiolabeled test substance is applied to the soil samples. For aerobic testing, the soil is maintained with adequate oxygen supply. For anaerobic testing, the soil is saturated with water and purged with an inert gas to establish anaerobic conditions.

-

Incubation: The treated soil samples are incubated at a constant temperature in the dark.

-

Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The amount of evolved ¹⁴CO₂ (from mineralization) is also measured.

-

Data Analysis: The degradation half-life (DT50) and the extent of mineralization are calculated.

Environmental Partitioning

Soil Adsorption/Desorption (OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method)

This method is used to determine the extent to which a chemical adsorbs to and desorbs from soil.

-

Soil and Solution Preparation: A series of soil samples are equilibrated with a solution of the test substance in 0.01 M CaCl₂.

-

Adsorption Phase: The soil-solution mixtures are agitated for a predetermined time to reach equilibrium.

-

Analysis (Adsorption): The concentration of the test substance in the aqueous phase is measured after separating the soil by centrifugation. The amount adsorbed to the soil is calculated by mass balance.

-

Desorption Phase: The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is agitated again to study desorption.

-

Analysis (Desorption): The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

-

Data Analysis: The adsorption (Kd) and desorption coefficients are calculated, which can be normalized to the organic carbon content of the soil to obtain the Koc value.

Bioaccumulation

Bioconcentration in Fish (OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure)

This guideline describes a procedure to determine the bioconcentration factor (BCF) of a chemical in fish.

-

Test Organisms: A suitable fish species (e.g., rainbow trout, bluegill sunfish) is selected.

-

Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in water for a defined period (e.g., 28 days).

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.

-

Analysis: The concentration of the test substance is measured in both the fish tissue and the water at regular intervals during both phases.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. The uptake and depuration rate constants can also be determined.

Visualizations

The following diagrams illustrate the key environmental processes affecting this compound.

Caption: Environmental fate and transport pathways of this compound.

Caption: Postulated biodegradation pathways for this compound.

toxicological effects of 1,2,3,5-tetrachlorobenzene on aquatic life

An In-depth Technical Guide on the Toxicological Effects of 1,2,3,5-Tetrachlorobenzene on Aquatic Life

Introduction

This compound (TCB) is a chlorinated aromatic hydrocarbon, one of three isomers of tetrachlorobenzene.[1] These compounds are primarily of anthropogenic origin, arising as byproducts in the manufacturing of other chemicals or from the incomplete combustion of organic materials containing chlorine. Due to their persistence and potential for bioaccumulation, understanding the toxicological impact of tetrachlorobenzenes on aquatic ecosystems is of significant environmental concern. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of aquatic organisms.

Physico-chemical Properties

The environmental fate and biological activity of this compound are influenced by its physico-chemical properties. It is a solid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to partition into organic matter, including the tissues of aquatic organisms.[1]

Table 1: Physico-chemical Properties of Tetrachlorobenzene Isomers

| Property | This compound | 1,2,3,4-Tetrachlorobenzene | 1,2,4,5-Tetrachlorobenzene |

| CAS Number | 634-90-2 | 634-66-2 | 95-94-3 |

| Molecular Weight ( g/mol ) | 215.89 | 215.89 | 215.89 |

| Water Solubility (mg/L at 25°C) | 3.6 | 7.8 | 1.27 |

| Log Kow | 4.5 | 4.5 | 4.5 |

| Vapor Pressure (Pa at 25°C) | 9.8 | 5.2 | 0.72 |

| Melting Point (°C) | 54.5 | 47.5 | 140 |

Source: Adapted from Mackay et al. (1992) as cited in a Canadian environmental assessment report.[1]

Acute Toxicity

Acute toxicity is typically assessed over a short period, often 48 to 96 hours, and is expressed as the concentration of a substance that causes a specific adverse effect in 50% of the test population (e.g., LC50 for lethal concentration, EC50 for effective concentration).

Table 2: Acute Toxicity of Tetrachlorobenzenes to Aquatic Organisms

| Species | Isomer | Endpoint | Duration | Value (µg/L) |

| Fish | ||||

| Rainbow trout (Oncorhynchus mykiss) | 1,2,3,4-TCB | LC50 | 96 h | 497 |

| Fathead minnow (Pimephales promelas) | 1,2,3,4-TCB | LC50 | 96 h | 1070 |

| Invertebrates | ||||

| Daphnia pulex | 1,2,3,4-TCB | LC50 | 96 h | 184 |

| Sand crab (Portunus pelagicus) | 1,2,3,4-TCB | LC50 | 96 h | 399 |

| Midge (Chironomus riparius) | 1,2,3,4-TCB | LC50 | 48 h | 730 |

Source: Data compiled from various sources by the Canadian Council of Ministers of the Environment.[2]

Chronic Toxicity

Chronic toxicity studies are conducted over a longer period, often encompassing a significant portion of the organism's life cycle, to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Table 3: Chronic Toxicity of Tetrachlorobenzenes to Aquatic Organisms

| Species | Isomer | Endpoint | Duration | NOEC (µg/L) | LOEC (µg/L) |

| Fish | |||||

| Zebrafish (Brachydanio rerio) | 1,2,3,4-TCB | Growth, Mortality | 7-28 d | 100-310 | - |

| Fathead minnow (Pimephales promelas) | 1,2,3,4-TCB | Growth, Mortality | 33 d | 250 | - |

| Sheepshead minnow (Cyprinodon variegatus) | 1,2,4,5-TCB | Mortality, Growth | 28 d | 90-300 | - |

| Invertebrates | |||||

| Daphnia magna | 1,2,3,4-TCB | Mortality, Reproduction | 16 d | 55-100 | - |

| Sand crab (Portunus pelagicus) | 1,2,3,4-TCB | Growth | 40 d | - | 36.1 (EC10) |

Source: Data compiled from various sources.

Bioaccumulation

Due to their lipophilic nature, tetrachlorobenzenes have a high potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.

Table 4: Bioconcentration Factors (BCF) of Tetrachlorobenzenes in Aquatic Organisms

| Species | BCF Value (whole-body) |

| Fathead minnow (Pimephales promelas) | 1,778 |

| Rainbow trout (Oncorhynchus mykiss) | 12,883 |

Source: Veith et al. (1979) and Oliver and Niimi (1983) as cited in a Canadian environmental assessment report.[1]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the American Public Health Association (APHA). These protocols ensure the reliability and comparability of data generated across different laboratories.

General Principles of Aquatic Toxicity Testing

A generalized workflow for aquatic toxicity testing involves several key stages:

-

Test Organism Acclimation: Organisms are acclimated to laboratory conditions to reduce stress and ensure a healthy test population.

-

Test Solution Preparation: A series of test concentrations are prepared by diluting a stock solution of this compound. A control group with no added toxicant is also included.

-

Exposure: Test organisms are exposed to the different concentrations of the toxicant for a specified duration under controlled conditions (e.g., temperature, light, pH).

-

Observation and Data Collection: Endpoints such as mortality, immobilization, growth, and reproduction are monitored and recorded at regular intervals.

-

Data Analysis: Statistical methods are used to determine toxicological endpoints such as LC50, EC50, NOEC, and LOEC.

Mechanism of Action

The primary mechanism of toxicity for chlorobenzenes in aquatic organisms is believed to be non-specific narcosis. This is a mode of action where the chemical accumulates in the lipid-rich tissues, such as cell membranes, disrupting their normal function. This disruption can lead to a range of sublethal and lethal effects.

While specific signaling pathways disrupted by this compound in aquatic life are not well-documented in publicly available literature, the narcotic effect can be conceptualized as a multi-stage process.

Some studies on related chlorinated compounds suggest that exposure can also lead to oxidative stress and alterations in the activity of detoxification enzymes in the liver of fish.[3] This indicates that in addition to narcosis, there may be more specific biochemical effects.

Conclusion

This compound exhibits significant toxicity to a range of aquatic organisms. Its high potential for bioaccumulation is a key factor in its environmental risk profile. While acute toxicity data are more readily available, chronic toxicity studies are crucial for understanding the long-term impacts on aquatic populations. The primary mechanism of action is thought to be narcosis, although more specific biochemical effects may also play a role. Further research is needed to fully elucidate the specific molecular and signaling pathways affected by this compound in different aquatic species. This information is essential for developing robust water quality guidelines and for the effective management of risks associated with chlorinated benzenes in the aquatic environment.

References

Biodegradation of 1,2,3,5-Tetrachlorobenzene in Soil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,5-Tetrachlorobenzene (1,2,3,5-TeCB) is a persistent organic pollutant characterized by its high chemical stability and resistance to microbial degradation in soil environments. This technical guide synthesizes the current understanding of its biodegradation pathways, focusing on the distinct mechanisms under anaerobic and aerobic conditions. Due to its recalcitrant nature, research specifically detailing the complete biodegradation of 1,2,3,5-TeCB is limited. Consequently, this document also draws upon data from closely related chlorinated benzene isomers to provide a comprehensive overview. The primary route of microbial transformation for 1,2,3,5-TeCB in soil is anaerobic reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced by hydrogen atoms. In contrast, aerobic degradation of 1,2,3,5-TeCB is significantly hindered, largely attributed to the steric hindrance presented by its molecular structure, which impedes the action of bacterial dioxygenase enzymes. This guide presents the known and hypothesized degradation pathways, summarizes relevant quantitative data from related compounds, and outlines the experimental protocols typically employed in the study of chlorinated benzene biodegradation.

Introduction

Chlorinated benzenes are a class of synthetic aromatic compounds that have seen widespread use as solvents, pesticides, and chemical intermediates. Their chemical stability and resistance to natural degradation processes have led to their persistence in the environment, posing risks to ecosystems and human health. This compound, a member of this class, is of particular concern due to its toxicity and environmental persistence. Understanding the microbial processes that can lead to its breakdown is crucial for the development of effective bioremediation strategies for contaminated soils. This document provides an in-depth technical examination of the biodegradation pathways of 1,2,3,5-TeCB in soil, with a focus on the underlying biochemical reactions and the microorganisms involved.

Anaerobic Biodegradation Pathway

The most significant and documented pathway for the microbial degradation of this compound in soil is anaerobic reductive dechlorination.[1] This process is carried out by specific anaerobic bacteria that utilize chlorinated compounds as electron acceptors in their respiration.

The proposed pathway involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated congeners. A key step in the degradation of more highly chlorinated benzenes, such as hexachlorobenzene, involves the formation of this compound as an intermediate, which is then further dechlorinated to 1,3,5-trichlorobenzene.[1] Organisms from the genus Dehalobium, such as Dehalobium chlorocoercia DF-1, have been identified as being capable of the reductive dechlorination of 1,2,3,5-TeCB.[2]

The overall anaerobic transformation can be depicted as follows:

References

Spectroscopic Analysis of 1,2,3,5-Tetrachlorobenzene: A Technical Guide

This guide provides an in-depth analysis of 1,2,3,5-tetrachlorobenzene using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, data interpretation, and visualization of key spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is simple due to the molecule's symmetry. There are two chemically non-equivalent protons on the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.5 | Doublet | ~2.0 | 1H | H-6 |

| ~7.3 | Doublet | ~2.0 | 1H | H-4 |

Note: Predicted values based on additive chemical shift rules for substituted benzenes. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-1, C-3 |

| ~133 | C-2, C-5 |

| ~130 | C-4 |

| ~128 | C-6 |

Note: These are predicted chemical shifts. Quaternary carbons (C-1, C-2, C-3, C-5) typically show lower intensity peaks compared to carbons with attached protons (C-4, C-6).

IR Spectral Data

The infrared spectrum of this compound exhibits characteristic absorptions for a substituted aromatic compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H aromatic stretch |

| 1550-1450 | Medium-Strong | C=C aromatic ring stretch |

| 1150-1000 | Strong | C-Cl stretch |

| 900-800 | Strong | C-H out-of-plane bend (isolated H) |

Note: This is a generalized representation of the expected IR peaks.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic molecular ion peak and several fragment ions. Due to the presence of four chlorine atoms, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) significantly influences the appearance of the mass spectrum, leading to clusters of peaks for chlorine-containing fragments.

| m/z | Relative Intensity (%) | Assignment |

| 214 | 100 | [M]⁺ (C₆H₂³⁵Cl₄) |

| 216 | 65 | [M+2]⁺ |

| 218 | 21 | [M+4]⁺ |

| 220 | 3 | [M+6]⁺ |

| 179 | 40 | [M-Cl]⁺ |

| 144 | 25 | [M-2Cl]⁺ |

| 109 | 15 | [M-3Cl]⁺ |

| 74 | 10 | [C₆H₂]⁺ |

Note: Intensities are approximate and intended to illustrate the general fragmentation pattern. The base peak is the molecular ion at m/z 214.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pasteur pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Use a vortex mixer to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 8-16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound using the KBr pellet method.

Materials:

-

This compound

-

Spectroscopy grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die set

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar.

-

Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die set of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:

-

Sample Introduction (via GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the injection port, separated on the GC column, and then introduced into the mass spectrometer.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the isotopic patterns, especially for chlorine-containing fragments.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted ¹H NMR Splitting Pattern

Caption: Predicted ¹H NMR spin-spin coupling for this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathway of this compound in EI-MS.

An In-depth Technical Guide on 1,2,3,5-Tetrachlorobenzene: Physicochemical Properties, Synthesis, and Biological Fate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,2,3,5-tetrachlorobenzene, focusing on its physicochemical properties, a probable synthetic route, and its metabolic pathways. Notably, a definitive, publicly available crystal structure for this specific isomer has not been determined. This document summarizes the existing knowledge and outlines the standard experimental procedures that would be employed for its structural elucidation.

Physicochemical Properties of this compound

This compound is one of three isomers of tetrachlorobenzene, which are chlorinated aromatic hydrocarbons.[1] Its properties are influenced by the substitution pattern of the four chlorine atoms on the benzene ring. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄ | [2] |

| Molecular Weight | 215.89 g/mol | [2] |

| CAS Number | 634-90-2 | [2] |

| Appearance | White to off-white solid, colorless needles | [3] |

| Melting Point | 51 °C (124 °F) | [4] |

| Boiling Point | 246 °C (475 °F) | [4] |

| Water Solubility | 5.1 mg/L at 25 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.55 | [4] |

Synthesis of this compound

While various methods exist for the synthesis of chlorinated benzenes, a common and versatile method for introducing a chloro-substituent onto an aromatic ring is the Sandmeyer reaction. This reaction proceeds via the diazotization of an appropriate aniline precursor followed by a copper(I) chloride-mediated substitution.

Experimental Protocol: Synthesis via Sandmeyer Reaction

The following is a generalized protocol for the synthesis of a tetrachlorobenzene isomer, such as this compound, from the corresponding trichloroaniline precursor.

Materials:

-

2,3,5-Trichloroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

Diazotization of Trichloroaniline:

-

Dissolve 2,3,5-trichloroaniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, a dilute NaOH solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation.

-

Prospective Crystal Structure Determination

Although the crystal structure of this compound is not currently available in public databases, single-crystal X-ray diffraction is the definitive technique for its determination. The primary challenge lies in growing single crystals of sufficient size and quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, hexane, or toluene) to create a saturated or near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a higher-boiling-point solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The goniometer is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

-

The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays, and the diffraction data (intensities and positions of the diffracted beams) are collected.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.

-

The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

The atomic positions and their thermal displacement parameters are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

Biological Fate and Metabolism

Studies in rats and squirrel monkeys have shown that this compound is metabolized and excreted.[5][6][7] The primary route of metabolism involves oxidation to form tetrachlorophenols, which can be further conjugated and eliminated.

In rats, this compound is metabolized to 2,3,4,6-tetrachlorophenol and isomeric hydroxytrichlorothiophenols.[7] In squirrel monkeys, the fecal metabolites include 2,3,4,5-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, 2,3,5,6-tetrachlorophenol, and 2,3,5,6-tetrachlorophenyl sulfinic acid.[5] The biotransformation of tetrachlorobenzenes is an important factor in their toxicity and persistence in biological systems.[8]

Conclusion and Future Outlook

While a significant amount of information is available regarding the physicochemical properties and biological metabolism of this compound, a critical gap in knowledge is the absence of an experimentally determined crystal structure. The protocols outlined in this guide provide a roadmap for obtaining this crucial data through synthesis and single-crystal X-ray diffraction. Elucidation of the crystal structure would provide valuable insights into the solid-state packing, intermolecular interactions, and physical properties of this compound, which would be of significant interest to researchers in materials science and drug development. Furthermore, a deeper understanding of the structure-activity relationships of tetrachlorobenzene isomers requires such fundamental data.

References

- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]

- 3. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. canada.ca [canada.ca]

A Historical and Technical Overview of 1,2,3,5-Tetrachlorobenzene: From Industrial Applications to Toxicological Insights

An in-depth guide for researchers, scientists, and drug development professionals on the historical applications and toxicological profile of 1,2,3,5-tetrachlorobenzene.

Introduction

This compound is a chlorinated aromatic hydrocarbon that, while not produced or used extensively in its pure form, has a significant history as a component in industrial formulations and as a chemical intermediate. Its presence in the environment is also a result of being a degradation byproduct of more highly chlorinated benzenes. This technical guide provides a comprehensive overview of the historical applications of this compound, summarizes key quantitative data regarding its properties and toxicity, details relevant experimental protocols, and visualizes its primary toxicological pathway.

Historical Applications

The historical use of this compound is primarily linked to its role in mixtures and as a precursor in chemical synthesis. Its key applications included:

-

Dielectric Fluids: this compound was a component of "askarels," a class of synthetic, fire-resistant liquid dielectrics used in transformers and capacitors.[1][2][3][4][5] These fluids were often mixtures of polychlorinated biphenyls (PCBs) and chlorinated benzenes, including various isomers of tetrachlorobenzene. The addition of tetrachlorobenzenes helped to modulate the viscosity and other physical properties of the PCB mixtures. The use of askarels has been largely phased out due to the environmental persistence and toxicity of PCBs.

-

Dye Carriers: In the textile industry, this compound was used as a dye carrier for dyeing polyester fibers with disperse dyes.[6] Dye carriers are chemical agents that swell the polymer fibers, allowing for better penetration and fixation of the dye. Chlorinated benzenes were effective in this role but have been largely replaced by more environmentally benign alternatives.

-

Chemical Intermediate: Tetrachlorobenzenes, including the 1,2,3,5-isomer, were utilized as intermediates in the synthesis of various pesticides, including herbicides and defoliants.[7][8] A notable example is the use of 1,2,4,5-tetrachlorobenzene in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of Agent Orange.[8][9] While the 1,2,4,5-isomer was more commonly used, the manufacturing processes of chlorinated benzenes often resulted in mixtures of isomers, meaning this compound could be present and used in subsequent reactions.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 634-90-2 | [8][10] |

| Molecular Formula | C₆H₂Cl₄ | [10] |

| Molecular Weight | 215.89 g/mol | [10] |

| Melting Point | 54.5 °C | [10][11] |

| Boiling Point | 246 °C | [10][11] |

| Water Solubility | 4.016 mg/L at 25 °C | [10] |

| Vapor Pressure | 0.07 mmHg at 25 °C | [10] |

Table 2: Acute Oral Toxicity of Tetrachlorobenzene Isomers in Rats

| Isomer | Sex | LD₅₀ (mg/kg bw) | Reference |

| This compound | Male | 2297 | [12] |

| This compound | Female | 1727 | [12] |

| 1,2,3,4-Tetrachlorobenzene | Male | 1470 | [12] |

| 1,2,3,4-Tetrachlorobenzene | Female | 1167 | [12] |

| 1,2,4,5-Tetrachlorobenzene | Male | 3105 | [12] |

Toxicological Profile and Signaling Pathway

The toxicity of this compound, like other halogenated aromatic hydrocarbons, is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[3][5][13][14] The AhR is a ligand-activated transcription factor that, upon binding to xenobiotics like tetrachlorobenzenes, translocates to the nucleus and initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes , such as CYP1A1 and CYP1A2.[1][2][3][5][13] This induction of hepatic enzymes can lead to altered metabolism of endogenous and exogenous compounds and contribute to cellular stress and toxicity.[15][16]

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of this compound.

Acute Oral Toxicity (LD₅₀) Determination in Rats

This protocol is based on the studies by Chu et al. (1983, 1984) and general guidelines for acute toxicity testing.[12]

-

Animal Model: Young adult Sprague-Dawley rats, separated by sex.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to dosing.

-

Housing: Rats are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.

-

Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as corn oil, to the desired concentrations.

-

Dosing: A single oral dose is administered to each animal via gavage. Dose levels are selected based on preliminary range-finding studies.

-

Observation: Animals are observed for clinical signs of toxicity at regular intervals for 14 days. Observations include changes in behavior, appearance, and body weight.

-

Endpoint: The number of mortalities in each dose group is recorded. The LD₅₀ value and its confidence limits are calculated using a recognized statistical method (e.g., probit analysis).

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Determination of Hepatic Microsomal Enzyme Activity

This protocol outlines a general method for assessing the induction of cytochrome P450 enzymes in liver microsomes following exposure to this compound.[7][17][18][19]

-

Animal Treatment: Rats are treated with this compound (e.g., via oral gavage or in the diet) for a specified period. A control group receives the vehicle only.

-

Microsome Isolation:

-

Animals are euthanized, and their livers are perfused with cold saline to remove blood.

-

The livers are homogenized in a cold buffer solution (e.g., potassium phosphate buffer with EDTA).

-

The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to pellet nuclei and mitochondria.

-

The supernatant is then ultracentrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

-

-

Enzyme Assays:

-

The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).

-

The activity of specific cytochrome P450 isozymes (e.g., CYP1A1) is measured using a substrate-specific assay. For example, the 7-ethoxyresorufin-O-deethylase (EROD) assay is commonly used for CYP1A1 activity.

-

The reaction mixture typically contains the microsomal protein, a buffer, the substrate (e.g., 7-ethoxyresorufin), and is initiated by the addition of NADPH.

-

The rate of product formation (e.g., resorufin) is measured over time using a fluorometer or spectrophotometer.

-

-

Data Analysis: Enzyme activity is expressed as the rate of product formation per milligram of microsomal protein per minute. The results from the treated group are compared to the control group to determine the extent of enzyme induction.

Conclusion

The historical applications of this compound in dielectric fluids, dye carriers, and as a chemical intermediate have led to its environmental presence. Understanding its toxicological profile, primarily driven by the activation of the aryl hydrocarbon receptor signaling pathway and subsequent induction of metabolic enzymes, is crucial for assessing its risk to human health and the environment. The experimental protocols outlined provide a framework for the continued investigation of this and other chlorinated hydrocarbons. While specific historical production data for the 1,2,3,5-isomer is scarce, its documented uses and toxicological effects underscore the importance of monitoring and managing the legacy of such industrial chemicals.

References

- 1. Induction of cytochrome P4501A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Induction of cytochrome P4501A1. | Semantic Scholar [semanticscholar.org]

- 3. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]